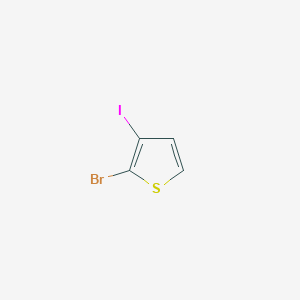

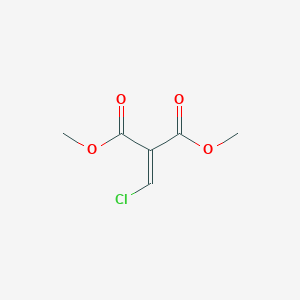

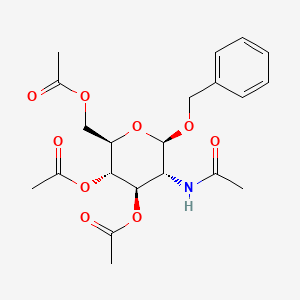

![molecular formula C11H6N2O2 B1337553 Imidazo[1,2-b]isoquinoline-5,10-dione CAS No. 36142-27-5](/img/structure/B1337553.png)

Imidazo[1,2-b]isoquinoline-5,10-dione

Overview

Description

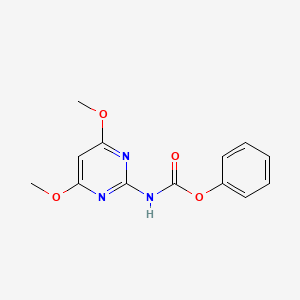

Imidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound with the molecular formula C11H6N2O2 and a molecular weight of 198.183 g/mol This compound is characterized by its unique structure, which includes an imidazo ring fused to an isoquinoline ring, with two ketone groups at positions 5 and 10

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-b]isoquinoline-5,10-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme MARK4 (Microtubule Affinity-Regulating Kinase 4), where this compound acts as an inhibitor . This inhibition affects the phosphorylation state of microtubule-associated proteins, which can influence cell division and stability. Additionally, this compound forms hydrogen bonds with other biomolecules, contributing to its stability and reactivity in biochemical environments .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cancer cells, leading to increased production of mitochondrial reactive oxygen species and subsequent oxidative DNA damage . This effect on oxidative stress pathways can result in apoptosis or programmed cell death, making this compound a potential candidate for anti-cancer therapies.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of MARK4, inhibiting its kinase activity . This binding interaction prevents the phosphorylation of downstream targets, leading to alterations in cell cycle progression and microtubule dynamics. Additionally, this compound can form π-π interactions with aromatic residues in proteins, further stabilizing its binding and enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can maintain its inhibitory effects on MARK4 and other targets for several days . Prolonged exposure to light or extreme pH conditions can lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits MARK4 activity . At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where doses above a certain level result in significant adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and energy production. These interactions can influence the overall metabolic state of cells and tissues, contributing to its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoskeletal proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for its role in modulating cellular processes and signaling pathways.

Preparation Methods

The synthesis of imidazo[1,2-b]isoquinoline-5,10-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzamide with glyoxal in the presence of a suitable catalyst can lead to the formation of this compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Imidazo[1,2-b]isoquinoline-5,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Imidazo[1,2-b]isoquinoline-5,10-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of imidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Imidazo[1,2-b]isoquinoline-5,10-dione can be compared with other similar compounds, such as:

Imidazo[1,5-a]quinolines: These compounds have a similar structure but differ in the position of the imidazo ring fusion.

Imidazo[2,1-a]isoquinolines: These compounds also have an imidazo ring fused to an isoquinoline ring but with different substitution patterns.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name |

imidazo[1,2-b]isoquinoline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEOGWKIIAIXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482989 | |

| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36142-27-5 | |

| Record name | Imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36142-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular structure of Imidazo[1,2-b]isoquinoline-5,10-dione and how does this structure influence its crystal packing?

A1: this compound possesses a distinct butterfly-shaped molecular structure. [] The molecule exhibits a slight fold along the O=C⋯C=O line, with a dihedral angle of 6.42° between the two halves. [] In its crystalline form, adjacent molecules interact through C—H⋯O hydrogen bonds, forming infinite layers parallel to the ac plane. These layers are further interconnected into a three-dimensional network via π–π interactions between pairs of antiparallel molecules. This specific arrangement leads to a centroid–centroid distance of 3.4349 Å between the central six-membered ring and the benzene ring of interacting molecules. []

Q2: How can this compound be synthesized?

A2: Imidazo[1,2-b]isoquinoline-5,10-diones can be synthesized by reacting unsubstituted imidazole with phthaloyl dichlorides. [] This reaction yields the desired this compound product. []

Q3: Can Imidazo[1,2-b]isoquinoline-5,10-diones undergo further reactions?

A3: Yes, Imidazo[1,2-b]isoquinoline-5,10-diones can undergo ring-opening reactions when treated with nucleophiles. [] This reaction breaks the imidazole ring, resulting in the formation of ketone derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.